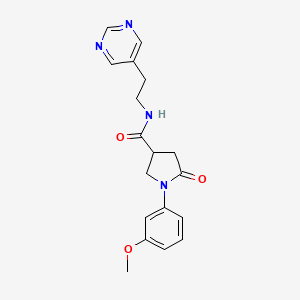

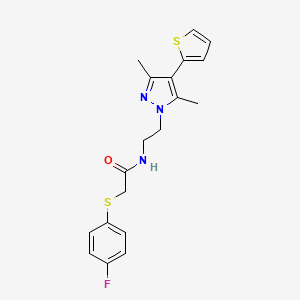

![molecular formula C27H18N6O B2889444 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide CAS No. 891109-61-8](/img/structure/B2889444.png)

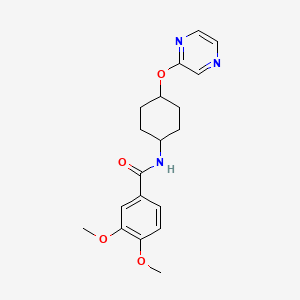

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide” is a compound that belongs to the class of triazolothiadiazines . These compounds have attracted much attention in recent years due to their diverse bio-properties, including antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, a series of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing pyridine ring derivatives was synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The structures of the compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method features a metal-free oxidative N-N bond formation, showcasing a convenient route for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton with high reaction yields and short reaction times (Zheng et al., 2014).

Crystal Structures of Triazolopyridine Compounds : The heteroaryl-substituted triazolopyridines have been synthesized and characterized, with their crystal structures solved from laboratory powder X-ray diffraction data. These structures confirm the formation of tridentate compounds through a ring chain isomerization process and highlight the role of intermolecular π–π and weak C–H···N electrostatic interactions in the stabilization of the structure (Vallcorba et al., 2014).

Potential Biological Activities

Antimicrobial and Antiviral Properties : A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized, showcasing potent antimicrobial agents upon evaluation for their antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial therapies (Prakash et al., 2011).

Antioxidant and Anticancer Activity : Novel derivatives incorporating the [1,2,4]triazolo[4,3-b]pyridazine framework exhibited promising antioxidant and anticancer activities. Such compounds induce growth inhibition followed by apoptosis in specific cancer cell lines, underlining their therapeutic potential against cancer (Sunil et al., 2010).

Herbicidal Activities : 1,2,4-Triazolo[4,3-a]pyridine derivatives have shown significant herbicidal activity against various weeds, suggesting their application in agricultural pest management. These findings indicate that with further structural modification, such derivatives could serve as novel lead compounds for herbicide development (Liu et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

In general, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets through hydrogen bonding, given its hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, leading to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .

Propriétés

IUPAC Name |

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N6O/c34-27(22-6-5-18-3-1-2-4-21(18)17-22)29-23-9-7-19(8-10-23)24-11-12-25-30-31-26(33(25)32-24)20-13-15-28-16-14-20/h1-17H,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWIZSKXASRJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

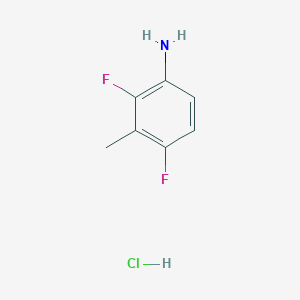

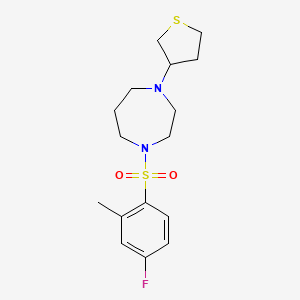

![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)

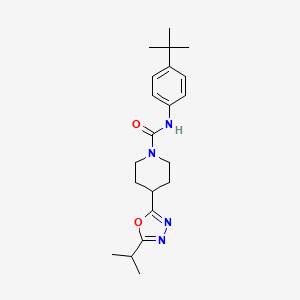

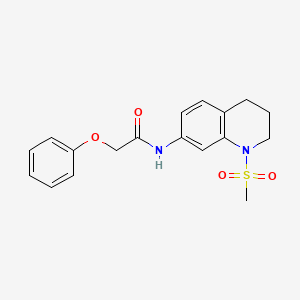

![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)

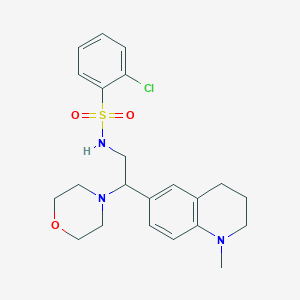

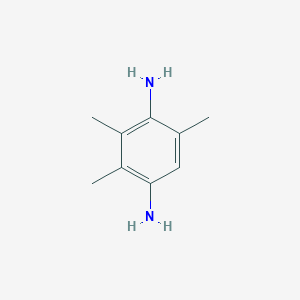

![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine](/img/structure/B2889384.png)